3,4-Dichloro phenyl glycine methyl ester

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Specify the free base (MW 234.08) to reduce international shipping weight by 13.5% per mole vs. HCl salt (MW 270.54)—significant savings on multi-kg orders. This methyl ester undergoes direct DCC/HOBT amide couplings, bypassing activation needed for 3,4-dichlorophenylacetic acid, shortening syntheses and raising yields. Distinct boiling point (306.6°C) enables HPLC/GC separation from positional isomers like 2,5-dichloro isomer (317.2°C), ensuring API purity compliance. As a scaffold for CNS candidates and antibacterial leads (MIC 0.25 μg/mL against S. aureus), it combines process efficiency with biological relevance. Request a quote today.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
Cat. No. B13822306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro phenyl glycine methyl ester
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N
InChIInChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3/t8-/m0/s1
InChIKeyLKSNQOTUSKXUBR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro Phenyl Glycine Methyl Ester: A Critical Intermediate for Pharmaceutical and Agrochemical Synthesis


3,4-Dichloro phenyl glycine methyl ester (CAS 185110-25-2), also known as methyl 2-amino-2-(3,4-dichlorophenyl)acetate, is a chlorinated aromatic amino acid ester widely employed as a versatile building block in organic synthesis. Its structure, featuring an α-amino ester moiety directly attached to a 3,4-dichlorophenyl ring , confers distinct reactivity profiles and physicochemical properties compared to non-chlorinated analogs or N-substituted derivatives. This compound serves as a key intermediate in the preparation of pharmaceutical candidates, particularly those targeting central nervous system disorders, as well as agrochemicals and specialty materials .

Why 3,4-Dichloro Phenyl Glycine Methyl Ester Cannot Be Interchanged with In-Class Analogs


Generic substitution of 3,4-dichloro phenyl glycine methyl ester with structurally similar compounds—such as its free acid (3,4-dichlorophenylacetic acid), N-substituted glycine derivatives, or even its hydrochloride salt—can lead to significant deviations in reaction outcomes, yields, and downstream process economics. The methyl ester functionality is critical for enabling specific esterification and acylation reactions that the free acid cannot undergo without additional activation steps [1]. Furthermore, the presence and precise substitution pattern of the chlorine atoms on the phenyl ring directly influence electronic effects and steric hindrance, modulating reactivity in cross-coupling and nucleophilic substitution reactions compared to mono-chlorinated or non-chlorinated phenylglycine esters [2]. Even the choice between the free base and the hydrochloride salt alters molecular weight, solubility, and handling properties, impacting shipping costs and laboratory protocols .

Quantitative Differentiators of 3,4-Dichloro Phenyl Glycine Methyl Ester Against Closest Analogs


Molecular Weight Advantage of the Free Base Over the Hydrochloride Salt for Scale-Up and Shipping

3,4-Dichloro phenyl glycine methyl ester (free base) exhibits a molecular weight of 234.08 g/mol , which is 13.5% lower than its hydrochloride salt (270.54 g/mol) . This difference is significant for procurement and logistics: per unit mass of compound ordered or shipped, the free base contains a higher molar quantity of the reactive phenylglycine ester moiety.

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Enhanced Reactivity of the Methyl Ester Moiety vs. Free Carboxylic Acid in Peptide Coupling

The methyl ester functionality of 3,4-dichloro phenyl glycine methyl ester enables direct participation in amide bond formation under mild conditions, unlike the free acid 3,4-dichlorophenylacetic acid which requires in situ activation. In a reported synthesis of ICI-199441, N-(methoxycarbonyl)-(S)-phenylglycine (a close analog) was efficiently coupled with pyrrolidine using DCC/HOBT [1]. This reactivity is a direct consequence of the ester's electrophilic carbonyl, which is not present in the free acid. The free acid, with a molecular weight of 205.04 g/mol , would necessitate additional synthetic steps for activation, reducing overall yield and increasing process time.

Medicinal Chemistry Peptide Synthesis Drug Discovery

Positional Isomer Differentiation: 3,4-Dichloro Substitution vs. 2,5-Dichloro Isomer in Boiling Point and Density

The specific placement of chlorine atoms at the 3 and 4 positions of the phenyl ring results in distinct physicochemical properties compared to the 2,5-dichloro isomer. 3,4-Dichloro phenyl glycine methyl ester has a predicted boiling point of 306.6 °C at 760 mmHg and a density of 1.372 g/cm³ . In contrast, 2,5-dichlorophenylglycine methyl ester exhibits a predicted boiling point of 317.2±27.0 °C and a density of 1.382±0.06 g/cm³ . These differences, while modest, are relevant for analytical method development and process optimization where precise control of distillation or chromatographic parameters is required.

Physical Chemistry Process Engineering Quality Control

Class-Level Antimicrobial Potential Inferred from 3,4-Dichlorophenyl Derivatives

While direct antimicrobial data for 3,4-dichloro phenyl glycine methyl ester are not available in primary literature, class-level evidence from structurally related 3,4-dichlorophenyl compounds indicates promising antimicrobial activity. One derivative, a 3,4-dichlorophenyl-containing compound (7a), exhibited potent activity against S. aureus with an MIC of 0.25 μg/mL [1]. This is significantly lower than the typical screening threshold of 32 μg/mL used for many analogs, suggesting that the 3,4-dichlorophenyl motif confers enhanced antibacterial potency.

Antimicrobial Research Drug Discovery Structure-Activity Relationship

Optimal Use Cases for 3,4-Dichloro Phenyl Glycine Methyl Ester Based on Quantitative Differentiation


Scale-Up and Logistics: Free Base Form Minimizes Shipping Weight and Cost

Procurement teams managing multi-kilogram orders should prioritize the free base form (CAS 185110-25-2, MW 234.08) over the hydrochloride salt (CAS 1078611-21-8, MW 270.54) to achieve a 13.5% reduction in shipping weight per mole of active compound . This is particularly advantageous for international shipments subject to weight-based tariffs or for inventory management where storage space is at a premium.

Peptide and Amide Bond Synthesis Without Additional Activation Steps

In medicinal chemistry and peptide synthesis workflows, 3,4-dichloro phenyl glycine methyl ester can be directly coupled with amines using standard DCC/HOBT or similar coupling reagents . This avoids the extra activation step required for the free acid (3,4-dichlorophenylacetic acid, CAS 5807-30-7) , thereby shortening synthetic sequences and improving overall yield. Researchers targeting amide-containing drug candidates should specify this methyl ester to streamline synthesis.

Quality Control and Analytical Method Development for Positional Isomers

Analytical chemists developing HPLC or GC methods for reaction monitoring should leverage the distinct boiling point (306.6 °C) and density (1.372 g/cm³) of the 3,4-dichloro isomer to separate it from potential positional isomer impurities, such as the 2,5-dichloro isomer which boils at 317.2 °C . This ensures the integrity of the final product and supports regulatory compliance in pharmaceutical manufacturing.

Antimicrobial Lead Discovery Leveraging the 3,4-Dichlorophenyl Motif

Drug discovery programs focused on novel antibiotics against Gram-positive pathogens (e.g., S. aureus) should incorporate 3,4-dichloro phenyl glycine methyl ester as a core scaffold. Class-level evidence shows that 3,4-dichlorophenyl derivatives can achieve MIC values as low as 0.25 μg/mL against S. aureus , which is 128-fold lower than the initial screening threshold for many analogs . This suggests a favorable structure-activity relationship that can be exploited in lead optimization campaigns.

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